molecular formula C17H26N2 B15091951 N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine

N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine

Cat. No.: B15091951
M. Wt: 258.4 g/mol
InChI Key: CWOJJZGGEGKLJZ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of Substituents: The cyclopropylmethyl and 4-methylbenzyl groups are introduced through nucleophilic substitution reactions. Common reagents include alkyl halides and appropriate bases.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, and may involve advanced techniques such as catalytic hydrogenation and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various bases are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic applications, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidine: A closely related compound with similar structural features.

    N-(Cyclopropylmethyl)-N-benzylpiperidin-4-amine: Another piperidine derivative with a different substitution pattern.

Uniqueness

N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

N-(cyclopropylmethyl)-N-[(4-methylphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C17H26N2/c1-14-2-4-15(5-3-14)12-19(13-16-6-7-16)17-8-10-18-11-9-17/h2-5,16-18H,6-13H2,1H3

InChI Key

CWOJJZGGEGKLJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2CC2)C3CCNCC3

Origin of Product

United States

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